molecular formula C19H21N3OS B4926379 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide

カタログ番号 B4926379
分子量: 339.5 g/mol
InChIキー: KRENOCAMJWBHKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide, also known as TBN-IA, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.

作用機序

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activity of JAK2, a tyrosine kinase that is involved in autoimmune disorders. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, this compound has been found to inhibit T cell activation and the production of autoantibodies.

実験室実験の利点と制限

One advantage of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide is its ability to inhibit multiple enzymes and signaling pathways, making it a potentially effective therapeutic agent for a range of diseases. Additionally, this compound has been found to exhibit low toxicity in animal studies, suggesting that it may be safe for human use. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.

将来の方向性

There are a number of future directions for N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide research. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of cancer, inflammation, and autoimmune disorders.

合成法

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of tert-butylacetylene with 2-bromo-1,1,2-trifluoroethane to form 1-tert-butyl-4,4,4-trifluoro-1-butene. This intermediate is then reacted with 2-mercaptothiophenol to form 6-tert-butyl-3-mercapto-4,5,6,7-tetrahydro-1-benzothiophene. The final step involves the reaction of this intermediate with isonicotinoyl chloride to form this compound.

科学的研究の応用

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been found to exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, this compound has been found to inhibit the activation of T cells and the production of autoantibodies.

特性

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-19(2,3)13-4-5-14-15(11-20)18(24-16(14)10-13)22-17(23)12-6-8-21-9-7-12/h6-9,13H,4-5,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENOCAMJWBHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。